CCR5 Antagonist Potency: 2-Phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide vs. Maraviroc in Cell-Based Calcium Flux Assay
In a HEK293F cell line expressing CCR5 (unknown origin), 2-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)butanamide inhibited RANTES-induced calcium flux with an IC₅₀ of 27.7 nM [1]. Under comparable conditions, the clinical CCR5 antagonist maraviroc exhibited an IC₅₀ of 3.3 nM [2]. Although the target compound is approximately 8.4-fold less potent than maraviroc in this assay, it retains nanomolar antagonist activity, supporting its utility as a tool compound for probing CCR5 pharmacology where a structurally distinct chemotype is required to interrogate binding-site topology or overcome maraviroc resistance mutations.
| Evidence Dimension | CCR5 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 27.7 nM |
| Comparator Or Baseline | Maraviroc: IC₅₀ = 3.3 nM |
| Quantified Difference | 8.4-fold lower potency (27.7 nM vs. 3.3 nM) |
| Conditions | CCR5 (unknown origin) expressed in HEK293F cells; inhibition of RANTES-induced calcium flux; preincubation 15 min; spectrophotometric detection |
Why This Matters
The nanomolar CCR5 antagonism, albeit less potent than maraviroc, validates this compound as a viable pharmacological probe for CCR5 when a non-maraviroc chemotype is needed, such as for resistance profiling or allosteric site mapping.
- [1] BindingDB. BDBM314006, US10167299, Example 120. IC₅₀ = 27.7 nM at CCR5 (HEK293 cells, RANTES-induced calcium flux). Available at: https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=314006 View Source
- [2] Dorr P, Westby M, Dobbs S, et al. Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity. Antimicrobial Agents and Chemotherapy. 2005;49(11):4721-4732. doi:10.1128/AAC.49.11.4721-4732.2005 View Source
